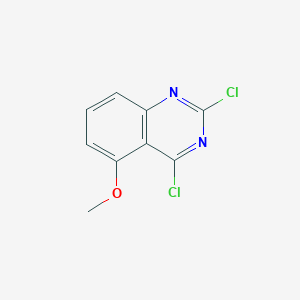
2,4-Dichloro-5-methoxyquinazoline
説明
2,4-Dichloro-5-methoxyquinazoline is a chemical compound with the molecular formula C9H6Cl2N2O . It has an average mass of 229.063 Da and a monoisotopic mass of 227.985718 Da .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-methoxyquinazoline involves several stages . In one method, a flask charged with Intermediate 28 (310 mg, 1.6 mmol) was added phosphorous oxychloride (10 mL) followed by N,N-dimethylaniline (0.2 mL). The reaction mixture was heated at reflux for 4 hours. The volatiles were then removed from the reaction mixture under reduced pressure to provide a residue .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-methoxyquinazoline consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,4-Dichloro-5-methoxyquinazoline include the addition of phosphorous oxychloride and N,N-dimethylaniline to Intermediate 28, followed by heating at reflux .Physical And Chemical Properties Analysis
2,4-Dichloro-5-methoxyquinazoline has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is 0.0299 mg/ml .科学的研究の応用
1. Structural Studies and Molecular Interactions
2,4-Dichloro-5-methoxyquinazoline and its derivatives have been the subject of structural studies. For example, the compound "Bis(4-methoxy-3,4-dihydroquinazolin-1-ium) chloranilate" exhibits centrosymmetric 2:1 aggregates linked by hydrogen bonds, forming a layer parallel to the ab plane. This study highlights the compound's potential in crystallography and molecular interaction research (Gotoh & Ishida, 2013).
2. Corrosion Inhibition
Quinazoline derivatives, such as those synthesized from 2,4-Dichloro-5-methoxyquinazoline, have been studied for their effectiveness in inhibiting the corrosion of metals. Research indicates these compounds exhibit inhibitory properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors and following Langmuir adsorption isotherm (Khan et al., 2017).
3. Anticancer Research
Compounds derived from 2,4-Dichloro-5-methoxyquinazoline have been evaluated for their potential as anticancer agents. For instance, certain derivatives demonstrated significant cytotoxic activity and potency against tubulin assembly, with potential for targeting the colchicine site on tubulin, a promising avenue in cancer treatment research (Wang et al., 2014).
4. Synthesis and Chemical Characterization
Synthesis and characterization of various derivatives of 2,4-Dichloro-5-methoxyquinazoline have been explored, revealing diverse chemical properties and structures. These studies are fundamental in expanding the understanding and application of this compound in different scientific domains (Wang et al., 2015).
5. Chemical Sensor Development
Certain quinazoline derivatives have been investigated for their application as chemical sensors. For example, research into 5-chloro-8-methoxyquinoline derivatives suggests potential use in detecting metal ions like cadmium, which could be significant in environmental monitoring and food safety (Prodi et al., 2001).
Safety and Hazards
作用機序
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-5-methoxyquinazoline . .
特性
IUPAC Name |
2,4-dichloro-5-methoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVILQLUABMGXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methoxyquinazoline | |
CAS RN |
61948-59-2 | |
| Record name | 2,4-dichloro-5-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)






![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)


